(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone
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Overview
Description
(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a methanesulfonyl group attached to a phenyl ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide. For example, 1,4-diaminobutane can react with 1,4-dichlorobutane under basic conditions to form the diazepane ring.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the diazepane with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Ring: The final step involves coupling the methanesulfonylated diazepane with a phenyl ring bearing a suitable leaving group, such as a halide, under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the phenyl ring or the diazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its diazepane ring and methanesulfonyl group may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of (1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The diazepane ring may interact with receptors or enzymes, while the methanesulfonyl group can participate in covalent bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1,4-Diazepan-1-yl)[4-(methylsulfonyl)phenyl]methanone: Similar structure with a methylsulfonyl group instead of methanesulfonyl.
(1,4-Diazepan-1-yl)[4-(ethylsulfonyl)phenyl]methanone: Similar structure with an ethylsulfonyl group instead of methanesulfonyl.
(1,4-Diazepan-1-yl)[4-(propylsulfonyl)phenyl]methanone: Similar structure with a propylsulfonyl group instead of methanesulfonyl.
Uniqueness
(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61903-20-6 |
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Molecular Formula |
C13H18N2O3S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1,4-diazepan-1-yl-(4-methylsulfonylphenyl)methanone |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-11(4-6-12)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
InChI Key |
TZKXCYBFQJSJEP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCNCC2 |
Origin of Product |
United States |
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